molecular formula C11H9N3O2S B1303087 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline CAS No. 92316-06-8

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline

Cat. No.: B1303087
CAS No.: 92316-06-8
M. Wt: 247.28 g/mol
InChI Key: KWHAFGBGJHCFIH-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is an organic compound with the molecular formula C11H9N3O2S. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an aniline moiety through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Nitro-2-pyridinesulfenyl chloride+AnilineThis compound\text{3-Nitro-2-pyridinesulfenyl chloride} + \text{Aniline} \rightarrow \text{this compound} 3-Nitro-2-pyridinesulfenyl chloride+Aniline→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the compound can form bonds with metal ions, influencing its reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-2-pyridinesulfenyl chloride: A precursor in the synthesis of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline.

    2-(Chlorosulfanyl)-3-nitropyridine: Another related compound with similar reactivity.

    3-Nitropyridinyl-2-sulfenyl chloride: Shares structural similarities and chemical properties.

Uniqueness

This compound is unique due to the combination of a nitro group and a sulfur-linked aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAFGBGJHCFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376983
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92316-06-8
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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